(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine
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Overview
Description
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The 2,6-dimethyl-1-nitroso- substitution pattern on the piperidine ring gives this compound unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, and the cis- configuration is favored due to steric factors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine involves its interaction with molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine, 2,6-dimethyl-: A similar compound without the nitroso group.
Piperidine, 2,6-dimethyl-1-amino-: A reduced form of the nitroso compound.
Piperidine, 2,6-dimethyl-1-hydroxy-: An oxidized form of the nitroso compound.
Uniqueness
(2R,6S)-rel-2,6-Dimethyl-1-nitrosopiperidine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activity. The cis- configuration also contributes to its unique stereochemical properties, which can influence its interactions with other molecules.
Properties
CAS No. |
16642-61-8 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-1-nitrosopiperidine |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI Key |
MDOIIQGEWWYGKD-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1N=O)C |
SMILES |
CC1CCCC(N1N=O)C |
Canonical SMILES |
CC1CCCC(N1N=O)C |
Synonyms |
cis-2,6-Dimethyl-1-nitrosopiperidine; 1-Nitroso-cis-2,6-dimethylpiperidine; N-Nitroso-cis-2,6-dimethylpiperidine; cis-1-Nitroso-2,6-dimethylpiperidine |
Origin of Product |
United States |
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